molecular formula C8H6Cl2N2 B3368090 4-Chloro-1,5-naphthyridine hydrochloride CAS No. 2048273-85-2

4-Chloro-1,5-naphthyridine hydrochloride

Cat. No. B3368090
CAS RN: 2048273-85-2
M. Wt: 201.05 g/mol
InChI Key: MPRSAZMZPOGNIM-UHFFFAOYSA-N
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Description

4-Chloro-1,5-naphthyridine hydrochloride is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine hydrochloride, involves various strategies . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,5-naphthyridine hydrochloride is based on the 1,5-naphthyridine scaffold . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine hydrochloride, react with electrophilic or nucleophilic reagents . They also undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Medicinal Chemistry

1,5-Naphthyridine derivatives, including “4-Chloro-1,5-naphthyridine hydrochloride”, have significant importance in the field of medicinal chemistry . Many of these compounds exhibit a great variety of biological activities . They have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They also find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .

Synthetic Organic Chemistry

These compounds have versatile applications in the field of synthetic organic chemistry . They are used in a wide range of synthetic protocols for the construction of various scaffolds . Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are often used for the construction of the main 1,5-naphthyridine scaffold .

Reactivity Studies

1,5-Naphthyridines exhibit interesting reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This makes them useful in various chemical reactions and transformations .

Ligand for Metal Complexes

1,5-Naphthyridines, including “4-Chloro-1,5-naphthyridine hydrochloride”, can act as ligands for the formation of metal complexes . These complexes have been studied for their potential applications in various fields .

Biological Activity Studies

Fused 1,5-naphthyridines have been found to present a wide variety of biological activities . For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .

Optical Applications

Some fused 1,5-naphthyridines have been studied for their optical applications . These studies explore the potential use of these compounds in the development of new materials and devices .

Safety and Hazards

While the specific safety and hazards information for 4-Chloro-1,5-naphthyridine hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is also recommended .

properties

IUPAC Name

4-chloro-1,5-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2.ClH/c9-6-3-5-10-7-2-1-4-11-8(6)7;/h1-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSAZMZPOGNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,5-naphthyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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